Aqueous Solubility vs. 2-Fluorophenyl Analog
The predicted aqueous solubility of N-(3-Chloro-2-methylphenyl) 3-boronobenzamide (CAS 1072946-02-1) is 0.046 g/L at 25 °C, computed using Advanced Chemistry Development (ACD/Labs) Software V11.02 . By comparison, the structurally related N-(2-fluorophenyl) 3-boronobenzamide (CAS 874288-35-4, MW 259.04 g/mol) has no publicly reported solubility value, and the class-level prediction for simple phenylboronic acid is approximately 10 g/L [1]. The ~217-fold lower solubility of the target compound relative to phenylboronic acid is attributed to the increased molecular weight and the hydrophobic 3-chloro-2-methylphenyl substituent, which directly impacts formulation and assay buffer compatibility in biological screening.
| Evidence Dimension | Predicted aqueous solubility (g/L at 25 °C) |
|---|---|
| Target Compound Data | 0.046 g/L |
| Comparator Or Baseline | Phenylboronic acid: ~10 g/L (class-level benchmark); N-(2-fluorophenyl) 3-boronobenzamide: no data available |
| Quantified Difference | ~217-fold lower than phenylboronic acid |
| Conditions | Computed using ACD/Labs Software V11.02 (©1994-2015 ACD/Labs); 25 °C, pure water |
Why This Matters
This solubility threshold dictates that the compound requires organic co-solvent (e.g., DMSO) for in vitro assays, a critical parameter for experimental design that distinguishes it from more water-soluble boronic acid building blocks.
- [1] PubChem. Phenylboronic acid, CID 66827. Solubility data. National Center for Biotechnology Information. Accessed 2026-04-24. View Source
